

Navigating the Kinase Landscape: A Comparative Analysis of ERK Inhibitor Selectivity

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Compound of Interest		
Compound Name:	ERK-IN-4	
Cat. No.:	B1644368	Get Quote

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative overview of the selectivity of ERK inhibitors, with a focus on the broader context of well-characterized compounds due to the limited publicly available cross-reactivity data for **ERK-IN-4**.

Extracellular signal-regulated kinases (ERK1 and ERK2) are pivotal nodes in the MAPK/ERK signaling pathway, a cascade frequently dysregulated in various cancers. The development of selective ERK1/2 inhibitors is a promising therapeutic strategy. However, the success of these inhibitors is intrinsically linked to their selectivity, as interactions with other kinases can lead to unforeseen side effects or polypharmacology.

While **ERK-IN-4** is described as a cell-permeable ERK inhibitor with potential antiproliferative effects, a detailed public cross-reactivity profile against a broad panel of kinases is not readily available.[1][2] To provide a valuable comparative guide, this document will focus on the selectivity profiles of other well-established ERK inhibitors: SCH772984, Ravoxertinib (GDC-0994), and Ulixertinib (BVD-523).

The MAPK/ERK Signaling Pathway: A Central Regulator of Cellular Processes

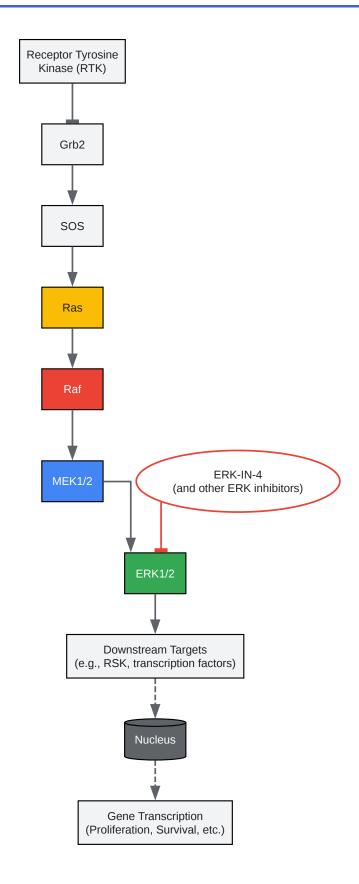






The MAPK/ERK pathway is a crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide array of cellular functions, including proliferation, differentiation, and survival.[3][4][5] The core of this pathway is a three-tiered kinase cascade composed of RAF, MEK, and ERK.[5][6]





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MAPK/ERK Signaling Pathway and Point of Inhibition.



Comparative Kinase Selectivity Profiles

The following table summarizes the cross-reactivity data for several well-characterized ERK inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of an enzyme by 50%), with lower values indicating higher potency. This information has been compiled from publicly available scientific literature and resources.

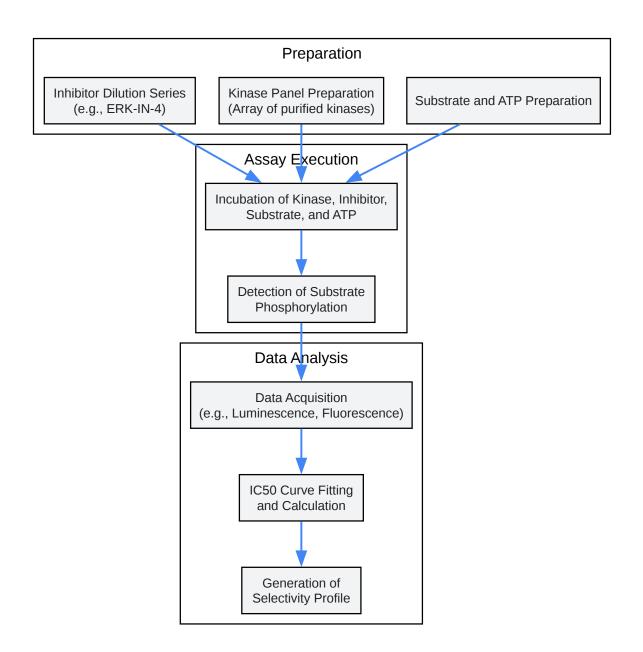
Kinase	ERK-IN-4	SCH772984	Ravoxertinib (GDC-0994)	Ulixertinib (BVD-523)
ERK1	Data not publicly available	1 nM	3.2 nM	1.9 nM
ERK2	Data not publicly available	1 nM	1.8 nM	0.7 nM
JNK1	Data not publicly available	>10,000 nM	>10,000 nM	>10,000 nM
p38α	Data not publicly available	>10,000 nM	>10,000 nM	>10,000 nM
MEK1	Data not publicly available	>10,000 nM	>10,000 nM	>10,000 nM
BRAF	Data not publicly available	>10,000 nM	>10,000 nM	>10,000 nM
RSK1	Data not publicly available	1,800 nM	4.8 nM	>1,000 nM
Other notable off-targets	-	JNK2/3 (>1,000 nM)	p90RSK	ERK8

Note: The lack of publicly available data for **ERK-IN-4** prevents a direct comparison within this table. The presented data for other inhibitors highlights the typical high selectivity of modern ERK inhibitors for their primary targets, with varying degrees of off-target activity. For instance, while highly selective against many kinases, Ravoxertinib also potently inhibits the downstream kinase RSK1.



Experimental Protocol for Kinase Selectivity Profiling

To determine the cross-reactivity profile of an inhibitor like **ERK-IN-4**, a comprehensive kinase panel screening is typically performed. The following is a generalized protocol for such an assay.



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